![molecular formula C19H16ClNO2S B5012605 N-(3-chloro-4-methylphenyl)-4-biphenylsulfonamide](/img/structure/B5012605.png)
N-(3-chloro-4-methylphenyl)-4-biphenylsulfonamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-4-biphenylsulfonamide, also known as N-(4-chloro-3-methylphenyl)-4-phenylsulfonamide or CBPS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. CBPS is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess potent analgesic and anti-inflammatory properties.
Mechanism of Action
CBPS exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. CBPS specifically targets the COX-2 isoform, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
CBPS has been shown to possess potent analgesic and anti-inflammatory properties. It has been demonstrated to reduce pain and inflammation in various animal models of inflammatory conditions. CBPS has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
CBPS is a potent and selective COX-2 inhibitor, making it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, like all drugs, CBPS has limitations and potential side effects that must be taken into consideration when designing experiments.
List of
Future Directions
1. Investigating the potential therapeutic applications of CBPS in various inflammatory conditions.
2. Studying the molecular mechanisms underlying the analgesic and anti-inflammatory effects of CBPS.
3. Developing novel derivatives of CBPS with improved pharmacological properties.
4. Investigating the potential use of CBPS in combination with other drugs for the treatment of inflammatory conditions.
5. Studying the potential side effects and toxicities of CBPS in preclinical and clinical studies.
6. Investigating the pharmacokinetics and pharmacodynamics of CBPS in various animal models and human subjects.
7. Studying the potential use of CBPS in the prevention and treatment of various types of cancer.
8. Investigating the potential use of CBPS in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Methods
CBPS can be synthesized through a multi-step process starting from 3-chloro-4-methylbenzonitrile and 4-biphenylsulfonyl chloride. The first step involves the conversion of 3-chloro-4-methylbenzonitrile to 3-chloro-4-methylphenylamine, which is then reacted with 4-biphenylsulfonyl chloride to yield CBPS.
Scientific Research Applications
CBPS has been extensively studied for its potential therapeutic applications. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c1-14-7-10-17(13-19(14)20)21-24(22,23)18-11-8-16(9-12-18)15-5-3-2-4-6-15/h2-13,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIUBGJFDCWMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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